molecular formula C22H22N4OS B12016459 (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606949-15-9

(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12016459
CAS No.: 606949-15-9
M. Wt: 390.5 g/mol
InChI Key: LCKZPNXSJSJYHO-XMHGGMMESA-N
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Description

The compound (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure suggests it may exhibit interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a thioamide with a halogenated ketone to form the thiazole ring.

    Construction of the Triazole Ring: This can be achieved by reacting the thiazole intermediate with hydrazine derivatives under acidic or basic conditions.

    Aldol Condensation: The final step involves an aldol condensation between the thiazolo[3,2-b][1,2,4]triazole intermediate and 4-(diethylamino)benzaldehyde in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties. The presence of the diethylamino group suggests it might interact with neurotransmitter systems, making it a candidate for neurological research.

Industry

In industry, the compound could be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects would depend on its application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The diethylamino group could facilitate binding to neurotransmitter receptors, while the aromatic rings might engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with dimethylamino instead of diethylamino.

    (5E)-5-[4-(methoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a methoxy group instead of diethylamino.

Uniqueness

The presence of the diethylamino group in (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one distinguishes it from its analogs, potentially offering different electronic properties and biological activities. This makes it a unique candidate for various applications in research and industry.

Properties

CAS No.

606949-15-9

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H22N4OS/c1-4-25(5-2)18-12-8-16(9-13-18)14-19-21(27)26-22(28-19)23-20(24-26)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3/b19-14+

InChI Key

LCKZPNXSJSJYHO-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Origin of Product

United States

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